![molecular formula C15H12F3NO6S2 B065891 8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate CAS No. 185198-44-1](/img/structure/B65891.png)
8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
Overview
Description
The compound “8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate” is a chemical with the molecular formula C15H12F3NO6S2 . Its IUPAC name is [8- (benzenesulfonyl)-5-oxo-2,3-dihydro-1H-indolizin-6-yl] trifluoromethanesulfonate .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 423.38 . Its boiling point is 573.7ºC at 760mmHg . Other physical and chemical properties weren’t available in the search results.Scientific Research Applications
Synthesis of Novel Indolizinone-Based Compounds : Starting from a related compound (methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate), researchers synthesized several indolo- and furano-fused indolizinones. This work involved palladium-mediated C-N coupling and intramolecular Heck cyclization, demonstrating the compound's utility in complex organic syntheses (Mmutlane, Harris, & Padwa, 2005).
Preparation of Key Intermediates for Coenzyme Q : Another study utilized trifluoromethanesulfonic salt for the preparation of (E)-6-(3-methyl-4-benzenesulfonyl-2-butenyl)-2,3,4,5-tetramethoxytoluene, a key intermediate of coenzyme Q. This highlights its role in synthesizing biologically significant molecules (Li Jing-hua, 2007).
Activation of Thioglycosides in Synthesis : The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, a related system, was used for activating thioglycosides in the synthesis of glycosides. This demonstrates the compound's role in carbohydrate chemistry and glycosylation reactions (Crich & Smith, 2001).
Design and Synthesis of a Caged Zn2+ Probe : A study designed a "caged" Zn2+ fluorophore using a derivative of 8-benzenesulfonyloxy-5- N,N-dimethylaminosulfonylquinolin-2-ylmethyl-pendant cyclen. This application in fluorescence chemistry demonstrates its potential in creating sensitive and specific chemical probes for metal ions (Aoki et al., 2008).
Synthesis and Antimicrobial Activity of Heterocyclic Compounds : Research involving the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated its use in creating compounds with potential antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
[8-(benzenesulfonyl)-5-oxo-2,3-dihydro-1H-indolizin-6-yl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO6S2/c16-15(17,18)27(23,24)25-12-9-13(11-7-4-8-19(11)14(12)20)26(21,22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLVPLHYXIRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442933 | |
Record name | 8-(Benzenesulfonyl)-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate | |
CAS RN |
185198-44-1 | |
Record name | 8-(Benzenesulfonyl)-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.